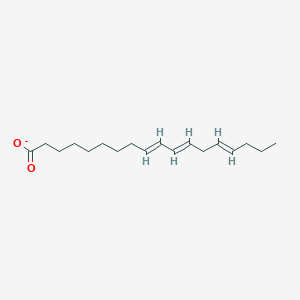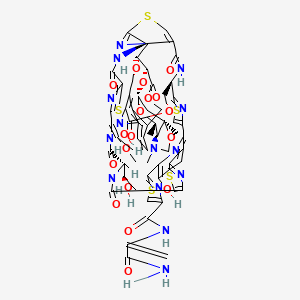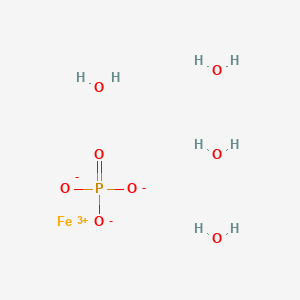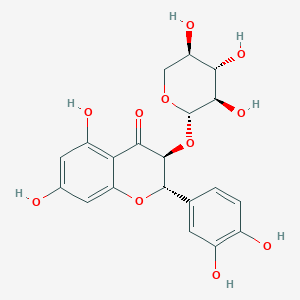
(-)-taxifolin 3-O-beta-D-xylopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-taxifolin 3-O-beta-D-xylopyranoside is a flavanone glycoside that is (-)-taxifolin substituted by a beta-D-xylopyranosyl residue at position 3. It has a role as a metabolite. It is a beta-D-xyloside, a member of 3'-hydroxyflavanones, a flavanone glycoside, a monosaccharide derivative, a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from a (-)-taxifolin and a beta-D-xylose.
Wissenschaftliche Forschungsanwendungen
Inhibition of Aldose Reductase and Sorbitol Accumulation
Therapeutic Potential in Neurodegenerative Diseases
Taxifolin exhibits pleiotropic effects, including anti-oxidant and anti-glycation activities. It has been suggested to have novel therapeutic potentials for cerebral amyloid angiopathy (CAA) and Alzheimer’s disease (AD), as well as metabolic diseases that have a high risk for dementia. This is because taxifolin inhibits amyloid-beta (Aβ) fibril formation, improves cerebral blood flow, facilitates Aβ clearance in the brain, and suppresses cognitive decline in animal models. These findings suggest the potential of taxifolin as a therapeutic drug for CAA, AD, and metabolic diseases (Tanaka et al., 2019).
Cardioprotective Effects
Taxifolin has shown protective effects on the cardiovascular system. It improves cardiac function, regulates oxidative stress, and attenuates apoptosis during myocardial ischemia/reperfusion (I/R) injury. The cardioprotective effect is attributed to its modulation of the mitochondrial apoptosis pathway (Tang et al., 2019).
Anti-Tumor Activities
Taxifolin has demonstrated significant anti-cancer activity, more prominently than other pharmacological activities. The anti-cancer activity was evaluated using different in vitro and in vivo models, making it a promising agent for further development and research for human use (Sunil & Xu, 2019).
Hepatoprotective Activity
Taxifolin has been researched for its hepatoprotective activity. It has demonstrated potential in attenuating liver fibrosis by regulating pathways like PI3K/AKT/mTOR and TGF-β1/Smads, inhibiting inflammation, oxidative stress, and cell apoptosis. This suggests that taxifolin might contribute to anti-hepatic fibrosis, further indicating its efficacy as a hepatoprotective agent (Liu et al., 2021).
Eigenschaften
Molekularformel |
C20H20O11 |
|---|---|
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15+,17-,18+,19-,20+/m1/s1 |
InChI-Schlüssel |
UKSPRKDZNYSFRL-HMMBQGTNSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



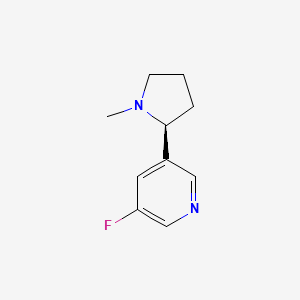

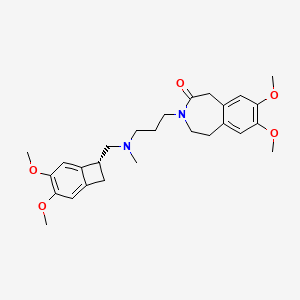



![5-(3-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B1257558.png)


